Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

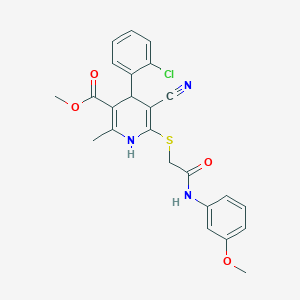

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. The core 1,4-DHP scaffold is substituted with diverse functional groups:

- Position 2: Methyl group.

- Position 4: 2-Chlorophenyl ring, contributing steric bulk and electron-withdrawing effects.

- Position 6: Thioether linkage to a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety, introducing an amide-functionalized side chain.

- Position 3: Methyl ester, influencing solubility and metabolic stability.

This compound’s design likely targets modulation of calcium channels or enzyme inhibition, given the pharmacological relevance of 1,4-DHPs . However, explicit biological data for this specific derivative are absent in the provided evidence.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPOFONOYNJWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. Subsequent steps involve the introduction of the cyano group and the methoxyphenylamino group through nucleophilic substitution reactions. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with dihydropyrimidines and 1,4-DHPs reported in the literature. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Insights :

Core Structure: The target compound’s 1,4-DHP core is analogous to AZ331 and AZ257 but differs from dihydropyrimidines (e.g., 5b), which exhibit a pyrimidinone ring. Dihydropyrimidines are often associated with antibacterial activity , while 1,4-DHPs are known for calcium channel modulation .

Position 6: The thioether-linked 3-methoxyphenyl amide in the target compound contrasts with 4-methoxyphenyl (AZ331) or 4-bromophenyl (AZ257) groups. The amide moiety may enhance hydrogen-bonding interactions vs. ester or ketone groups in analogs . Position 3: The methyl ester in the target compound offers moderate hydrophilicity compared to carboxamide derivatives (AZ331, AZ257), which may affect membrane permeability .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in , where thioether formation employs alkylation reagents (e.g., bromides or chlorides) under mild conditions (DMF, rt) . However, the inclusion of an amide-linked side chain may require additional steps, such as coupling reactions.

Research Findings and Hypotheses

- Antibacterial Potential: Compounds like 5b () with dihydropyrimidine cores and thioether substituents show antibacterial activity, suggesting the target compound’s thioether-amide group may confer similar properties .

- Metabolic Stability : The methyl ester (vs. carboxamide in AZ331) may render the target compound more susceptible to esterase-mediated hydrolysis, reducing half-life .

- Electron Effects : The 2-chlorophenyl group’s electron-withdrawing nature could stabilize the 1,4-DHP ring’s redox-active structure, a critical feature for calcium channel modulators .

Biological Activity

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Dihydropyridine core : Known for calcium channel blocking properties.

- Chlorophenyl group : Often associated with increased lipophilicity and bioactivity.

- Methoxyphenyl and cyano groups : These groups are known to enhance the compound's interaction with biological targets.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds within the dihydropyridine class exhibit significant anticancer properties. The structural features of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate suggest potential efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results showed:

- IC50 Values :

- A549: 8.5 µM

- MCF-7: 12.3 µM

These results indicate that the compound exhibits moderate cytotoxicity, potentially through apoptosis induction as observed in similar dihydropyridine derivatives .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In a picrotoxin-induced seizure model, it demonstrated significant protective effects, suggesting a mechanism involving modulation of neurotransmitter systems.

Experimental Findings

In vivo studies reported:

- Protection Index : 7.5

- ED50 (Effective Dose) : 15 mg/kg

This suggests that the compound may act as an effective anticonvulsant agent, possibly through GABAergic modulation .

The proposed mechanisms for the biological activity of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include:

- Calcium Channel Blockade : Similar to other dihydropyridines, it may inhibit L-type calcium channels, reducing intracellular calcium levels and affecting cellular excitability.

- Apoptosis Induction : The presence of cyano and methoxy groups may enhance pro-apoptotic signaling pathways in cancer cells.

- Neurotransmitter Modulation : It may influence GABA receptor activity, contributing to its anticonvulsant effects.

Research Findings Summary Table

| Biological Activity | Cell Line/Model | IC50/ED50 | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 8.5 µM | Apoptosis induction |

| Anticancer | MCF-7 | 12.3 µM | Apoptosis induction |

| Anticonvulsant | Picrotoxin model | ED50 15 mg/kg | GABAergic modulation |

Q & A

Q. What synthetic pathways are commonly used to prepare this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the dihydropyridine core. For example, analogous 1,4-dihydropyridines are synthesized via Biginelli-like reactions using thioureas, aldehydes, and β-ketoesters, followed by post-functionalization (e.g., introducing thioether or cyano groups). Critical intermediates include thiourea derivatives and cyclized 1,4-dihydropyridine precursors. Low yields (2–5%) in multi-step syntheses highlight the need for optimization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic (NMR, IR) and crystallographic methods. X-ray diffraction studies of similar compounds reveal planar dihydropyridine rings and substituent orientations, while NMR data (e.g., H and ) resolve electronic environments of substituents like the 2-chlorophenyl and cyano groups. Crystallographic data (e.g., Acta Crystallographica reports) provide bond-length validation and torsional angle analysis .

Advanced Research Questions

Q. What strategies can improve the low yield of multi-step syntheses for this compound?

Yield optimization may involve:

- Flow chemistry : Continuous-flow systems enhance reaction control and reduce side products, as demonstrated in diphenyldiazomethane synthesis .

- Design of Experiments (DoE) : Statistical modeling identifies critical variables (e.g., temperature, stoichiometry) for yield improvement .

- Controlled copolymerization : Techniques like radical copolymerization (used in analogous systems) stabilize intermediates and improve regioselectivity .

Q. How do electronic effects of substituents influence the reactivity of the dihydropyridine core?

Electron-withdrawing groups (e.g., cyano, chlorophenyl) increase ring electron deficiency, affecting redox behavior and nucleophilic attack sites. For example, the 2-chlorophenyl group sterically hinders axial interactions, while the thioether linker modulates electronic delocalization. Comparative studies with methoxy or alkyl substituents reveal substituent-dependent reactivity in cyclization steps .

Q. How can contradictions in reported pharmacological activities of 1,4-dihydropyridine derivatives be resolved?

Contradictions often arise from assay conditions (e.g., cell lines, calcium concentrations) or substituent variations. Systematic approaches include:

- Comparative in vitro assays : Standardized protocols for calcium flux or antimicrobial activity (e.g., agar dilution for antibacterial studies) .

- Structure-Activity Relationship (SAR) studies : Correlating substituent electronic profiles (e.g., 3-methoxyphenyl vs. 4-bromophenyl) with activity trends .

Q. What experimental designs are recommended for evaluating calcium channel modulation efficacy?

Key steps include:

- Patch-clamp electrophysiology : Direct measurement of calcium currents in transfected HEK293 cells.

- Fluorescent dye assays (e.g., Fluo-4 AM) : High-throughput screening for dose-response curves.

- Control variables : Buffer composition (divalent cation concentrations) and temperature standardization to minimize variability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectral data interpretation for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism in dihydropyridines).

- Cross-validation with crystallography : Compare experimental spectra with computed spectra from X-ray-derived structures .

Q. What computational methods complement experimental data for substituent effect analysis?

While not directly evidenced, Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) of substituents. These models align with crystallographic data to rationalize reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.